molecular formula C33H31F2N3O2S B068523 2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one CAS No. 174072-26-5

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one

Cat. No. B068523
M. Wt: 571.7 g/mol
InChI Key: TTYJJHMUWWWXSO-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered attention due to their diverse range of chemical properties and potential applications in pharmaceuticals, materials science, and organic chemistry. The synthesis and analysis of such compounds involve complex organic reactions, detailed structural characterization, and an understanding of their interactions and properties.

Synthesis Analysis

The synthesis of functionalized thieno[2,3-b]pyridines typically involves multicomponent condensation reactions. For instance, Dyachenko et al. (2019) developed an effective method for synthesizing these compounds by reacting aromatic and heteroaromatic aldehydes with cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). This demonstrates the complex nature of synthesizing these molecules and the variety of starting materials that can be used.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridines is characterized using techniques such as X-ray crystallography. For example, the structural analysis of various synthesized thieno[2,3-b]pyridine derivatives revealed their intricate molecular configurations and interactions (Dyachenko et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-b]pyridines undergo various chemical reactions, leading to diverse derivatives with unique properties. Strah, Svete, & Stanovnik (1996) detailed transformations of pyran-2-ones into pyridine derivatives, highlighting the reactivity of the thieno[2,3-b]pyridine ring system (Strah, Svete, & Stanovnik, 1996).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, thermal stability, and optical characteristics, are significant for their application in material science. Wang et al. (2008) synthesized a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s from a diamine monomer derived from a similar pyridine structure, exhibiting excellent thermal properties and optical transparency (Wang, Li, Gong, Ma, & Yang, 2008).

Scientific Research Applications

Multicomponent Synthesis and Molecular Structure

Thieno[2,3-b]pyridines have been synthesized through multicomponent condensation reactions, showcasing their structural versatility and potential applications in creating functionalized molecular frameworks. Such methodologies are essential in medicinal chemistry and material science for the development of compounds with specific properties (Dyachenko et al., 2019).

Fluorescence and Antitumor Studies

These compounds exhibit significant fluorescence properties, studied for potential antitumor applications. Their incorporation into lipid membranes and nanoliposome formulations suggests their utility in drug delivery and as part of therapeutic strategies against cancer (Carvalho et al., 2013).

Synthesis of Fused Pyrido and Pyrazolo Pyridines

Research on the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water without any catalyst presents a green chemistry approach to synthesizing heterocyclic compounds. Such methods are crucial for developing environmentally friendly synthetic routes in pharmaceutical research (Rahmati & Khalesi, 2012).

Advanced Material Applications

Thieno[2,3-b]pyridine derivatives have been explored for their potential in creating high-performance polymers. The synthesis of novel polyimides containing pyridine units indicates the relevance of thieno[2,3-b]pyridines in materials science, particularly in developing transparent, high-strength, and thermally stable polymers (Guan et al., 2015).

properties

IUPAC Name

2-(4-aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31F2N3O2S/c1-20(2)30(39)26-19-38(18-24-27(34)10-7-11-28(24)35)33-29(31(26)40)25(17-37(3)16-21-8-5-4-6-9-21)32(41-33)22-12-14-23(36)15-13-22/h4-15,19-20H,16-18,36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYJJHMUWWWXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)N)CN(C)CC4=CC=CC=C4)CC5=C(C=CC=C5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468261
Record name 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one

CAS RN

174072-26-5
Record name 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(N-Benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-2-(4-nitrophenyl)-4-oxothieno[2,3-b]pyridine (33 g), iron powder (12.3 g) and ethanol (132 ml) were mixed and treated dropwise with concentrated hydrochloric acid (55.5 g) diluted with water (19 ml) over a period of 2 hours with cooling on ice, and the reaction mixture was stirred as it was for 2 hours. The reaction mixture was poured into a solution of sodium hydrogencarbonate (55.3 g) in water (450 ml) and the mixture was stirred for 1 hour together with ethyl acetate (825 ml), and filtered through a Hyflo Super Cell to remove insoluble materials. The aqueous layer was extracted with ethyl acetate (500 ml) and then the organic layers were combined, and washed with a saturated saline (1000 ml), dried over anhydrous magnesium sulfate (35 g) and then concentrated into dryness to obtain a crude product of 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine (32.3 g). This was dissolved in methanol (200 ml) and admixed with a solution of fumaric acid (6.56 g) in methanol (200 ml) and the mixture was concentrated under reduced pressure to about 150 g. The precipitated suspension thus obtained was diluted with ethyl acetate (300 ml) and the mixture was stirred at room temperature for 1 hour and then the crystal was recovered by a filtration. After washing with ethyl acetate (200 ml) followed by drying in vacuo at 50° C. for 3 hours, the title compound (33.38 g, 88.5%) was obtained.
Name
3-(N-Benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-2-(4-nitrophenyl)-4-oxothieno[2,3-b]pyridine
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 g
Type
catalyst
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Quantity
825 mL
Type
solvent
Reaction Step Five

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